molecular formula C8H8ClF B2840119 1-(Chloromethyl)-4-(fluoromethyl)benzene CAS No. 1182356-92-8

1-(Chloromethyl)-4-(fluoromethyl)benzene

Cat. No. B2840119
CAS RN: 1182356-92-8
M. Wt: 158.6
InChI Key: CEOBSAZJYDIEMT-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-(fluoromethyl)benzene” is a chemical compound that contains a benzene ring with a chloromethyl group (-CH2Cl) and a fluoromethyl group (-CH2F) attached to it .


Synthesis Analysis

The synthesis of such compounds often involves free radical substitution reactions . An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques has been described . The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-4-(fluoromethyl)benzene” would consist of a benzene ring with a chloromethyl group and a fluoromethyl group attached to it . The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(Chloromethyl)-4-(fluoromethyl)benzene” could include electrophilic aromatic substitution reactions . A preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-4-(fluoromethyl)benzene” would be influenced by the presence of the chloromethyl and fluoromethyl groups . Incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules .

Scientific Research Applications

  • Progressive Direct Iodination of Alkyl Substituted Benzenes : Research conducted by Stavber, Kralj, and Zupan (2002) highlights the use of 1-(chloromethyl)-4-(fluoromethyl)benzene in the selective and effective iodination of benzene derivatives. The study demonstrates the progressive introduction of iodine atoms at the most electron-rich and sterically less hindered positions on the benzene ring (Stavber, Kralj, & Zupan, 2002).

  • Synthesis of Aryl- and Alkylanilines : Fagnoni, Mella, and Albini (1999) utilized 1-(chloromethyl)-4-(fluoromethyl)benzene in the synthesis of aryl- and alkylanilines. Their research focused on the irradiation of haloanilines in the presence of benzene and various alkenes, leading to heterolytic dehalogenation (Fagnoni, Mella, & Albini, 1999).

  • Fluorescent Diarylethene and Solvatochromism : Morimoto et al. (2018) investigated the solvatochromism of a fluorescent diarylethene, where 1-(chloromethyl)-4-(fluoromethyl)benzene played a role in the synthesis. The study provides insights into the use of such compounds in super-resolution fluorescence imaging of microscopic polarity in biological cells and materials (Morimoto et al., 2018).

  • Photodehalogenation of Silylated and Stannylated Phenyl Halides : Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives, which potentially involves 1-(chloromethyl)-4-(fluoromethyl)benzene. Their research provides insights into the generation of phenyl cations and benzynes, leading to different products based on the substituents used (Protti et al., 2012).

  • Solubility Studies of Benzene Derivatives : Qian, Wang, and Chen (2014) investigated the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various solvents, providing important data for understanding the solubility characteristics of similar compounds including 1-(chloromethyl)-4-(fluoromethyl)benzene (Qian, Wang, & Chen, 2014).

  • Photoelectron Spectroscopy of Hydrocarbons : Thomas (1970) conducted a study on the photoelectron spectroscopy of simple hydrocarbons, including fluorobenzene. This research might be relevant to understanding the electronic structure of 1-(chloromethyl)-4-(fluoromethyl)benzene (Thomas, 1970).

Mechanism of Action

The mechanism of action for the reactions involving “1-(Chloromethyl)-4-(fluoromethyl)benzene” likely involves a chain reaction . The chain is initiated by UV light breaking a chlorine molecule into free radicals .

Future Directions

The future directions in the study and application of “1-(Chloromethyl)-4-(fluoromethyl)benzene” could involve further exploration of its synthesis, reactions, and properties. There could also be potential applications in the development of new fluorophore-related materials .

properties

IUPAC Name

1-(chloromethyl)-4-(fluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBSAZJYDIEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(fluoromethyl)benzene

CAS RN

1182356-92-8
Record name 1-(chloromethyl)-4-(fluoromethyl)benzene
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Synthesis routes and methods

Procedure details

After dissolving 4-(chloromethyl)benzyl alcohol (5.00 g) in dichloromethane (90 ml), dimethylaminosulfur trifluoride (8.28 ml) was added at room temperature and the mixture was stirred for one day. Water was added to the reaction mixture, and then a saturated aqueous solution of sodium hydrogencarbonate was added and extraction was performed with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (2.94 g).
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